molecular formula C10H14N2O2 B1449316 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1265964-87-1

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1449316
M. Wt: 194.23 g/mol
InChI Key: PHQUVWAXOLMNRU-UHFFFAOYSA-N
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Description

The compound “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” likely contains a morpholine group, which is a common motif in many biologically active compounds . Morpholine is a heterocyclic amine known for its versatility and reactivity.


Synthesis Analysis

While specific synthesis methods for “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” are not available, morpholine derivatives are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A recent study described the synthesis of substituted morpholines through a sequence of coupling, cyclization, and reduction reactions .


Molecular Structure Analysis

The molecular structure of “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” can be inferred from related compounds. Morpholine contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds has been explored in various studies. For example, acid hydrolysis of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles resulted in substituted benzoic acids .

Scientific Research Applications

Catalytic Reactions and Synthesis

Direct catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins have been facilitated by similar compounds, showcasing their utility in synthesizing chiral, nonracemic 3,4-disubstituted pyrrolidines with good yields and high selectivity (Betancort & Barbas, 2001). This indicates the potential of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde in asymmetric synthesis and its role in producing compounds with significant enantioselectivity.

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 1H-pyrrole-2-carbaldehyde have been used to synthesize receptors that exhibit high affinity for anions, such as dihydrogenphosphate and pyrophosphate, in organic solvents (Deliomeroglu, Lynch, & Sessler, 2014). This showcases the ability of such compounds to act as building blocks for creating molecules with specific binding properties, hinting at the potential for 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde to contribute to the development of new materials for sensing and separation technologies.

Material Science and Magnetic Properties

In material science, the synthesis of high nuclearity barrel-like single molecule magnets using ligands derived from similar compounds demonstrates the application of these molecules in developing materials with unique magnetic properties (Giannopoulos et al., 2014). The creation of such materials could have implications for data storage, quantum computing, and advanced electronics.

Safety And Hazards

Safety data sheets for similar compounds indicate that morpholine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde” are not available, the field of directed evolution is a promising area for the development of new morpholine derivatives .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQUVWAXOLMNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of morpholine (0.38 mole) in acetic acid (120 ml) at 0° C. there is added a solution of 1H-pyrrole-2-carbaldehyde (0.32 mole) in acetic acid (100 ml). Formaldehyde (37% aq., 26 ml) is then added dropwise. The reaction mixture is then stirred for 65 hours at ambient temperature. The mixture is concentrated (about 50 ml) and cooled in an ice bath. The pH of the solution is made alkaline (pH=12) using 20% aqueous sodium hydroxide solution. The product is extracted with dichloromethane (DCM) (3×250 ml). The organic phases are combined. The organic phase obtained is washed with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness. The residue obtained (oil) is purified on silica gel (SiO2, gradient DCM/MeOH) to yield the title product.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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